Bienvenue dans la boutique en ligne BenchChem!

Erythromycin, 9-oxime

Macrolide synthesis Oxime formation Process chemistry

Erythromycin, 9-oxime (CAS 13127-18-9, synonym Erythromycin A (E)-9-oxime) is a semi‑synthetic macrolide derivative in which the C‑9 ketone of erythromycin A is converted to an oxime. This single‑point modification masks the carbonyl responsible for acid‑catalyzed internal ketalization, yielding a compound that is less acid‑labile than the parent erythromycin A while retaining comparable antibacterial potency.

Molecular Formula C37H68N2O13
Molecular Weight 748.9 g/mol
CAS No. 13127-18-9
Cat. No. B021758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin, 9-oxime
CAS13127-18-9
Synonyms9-Erythromycin 9-Oxime;  9-Erythromycin A Oxime;  Erythromycin Oxime;  _x000B_Roxithromycin Impurity C; 
Molecular FormulaC37H68N2O13
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+
InChIKeyKYTWXIARANQMCA-ACPRRRJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Erythromycin 9-Oxime (CAS 13127-18-9): Chemical Identity and Procurement Context for Macrolide Intermediates


Erythromycin, 9-oxime (CAS 13127-18-9, synonym Erythromycin A (E)-9-oxime) is a semi‑synthetic macrolide derivative in which the C‑9 ketone of erythromycin A is converted to an oxime [1]. This single‑point modification masks the carbonyl responsible for acid‑catalyzed internal ketalization, yielding a compound that is less acid‑labile than the parent erythromycin A while retaining comparable antibacterial potency [2]. Although not developed as a standalone commercial antibiotic, the 9‑oxime is a pivotal, common intermediate in the industrial synthesis of the second‑generation macrolides clarithromycin, roxithromycin, and azithromycin, as well as a major human metabolite of roxithromycin and a compendial impurity standard (Roxithromycin Impurity C; Clarithromycin EP Impurity J) [3][4].

Why Erythromycin 9-Oxime Cannot Be Replaced by Erythromycin A or Finished Macrolides


Substituting erythromycin A for the 9‑oxime in a synthetic route abandons the C‑9 protection strategy that prevents irreversible spiroketal formation under acidic conditions, leading to poor reaction selectivity and low yields of downstream methylated or ring‑expanded products [1]. Conversely, finished macrolides such as clarithromycin or azithromycin cannot substitute for the 9‑oxime because the free oxime –NH–OH moiety is the essential synthetic handle for O‑alkylation (→ roxithromycin), selective C‑6 methylation (→ clarithromycin), or Beckmann rearrangement (→ azithromycin) [2][3]. Furthermore, the E/Z geometric isomer ratio of the oxime directly governs the regiochemical outcome of the Beckmann rearrangement: the (E)‑oxime affords 9a‑aza homologs, while only the (Z)‑oxime yields the desired 8a‑aza‑8a‑homoerythromycin scaffold, making isomerically defined erythromycin 9‑oxime a non‑substitutable starting material [4].

Erythromycin 9-Oxime: Comparator-Based Quantitative Differentiation Evidence


Synthetic Yield in 9-Oxime Formation: Erythromycin 9-Oxime vs. Alternative C-9 Derivatives

In a patented process employing hydroxylamine with acetic acid catalyst in isopropanol or ethanol, 9‑oxime erythromycin A was obtained in yields exceeding 97.6%, substantially higher than typical yields for alternative C‑9 derivatives such as hydrazones or unoptimized oxime procedures [1]. This process provides the (E)‑oxime isomer with high purity, directly usable for subsequent selective C‑6 methylation without additional purification, a critical advantage over routes that generate complex mixtures of E/Z isomers or require chromatographic separation [2].

Macrolide synthesis Oxime formation Process chemistry

Acid Stability: Erythromycin 9-Oxime vs. Erythromycin A Under Simulated Gastric Conditions

Erythromycin A undergoes rapid acid‑catalyzed degradation via internal ketalization between the C‑9 ketone and the C‑6/C‑12 hydroxyl groups, forming inactive 6,9‑hemiketal and 6,9,12‑spiroketal products with a half‑life of <15 min at pH 1.2 (simulated gastric fluid) [1]. Conversion of the C‑9 ketone to an oxime blocks this degradation pathway [2]. While the 9‑oxime itself has not been formulated as an oral drug, oxime ether derivatives such as roxithromycin demonstrate gastric stability >90% after 2 h at pH 1.2, in stark contrast to erythromycin A (<10% remaining) [3]. The free 9‑oxime exhibits intermediate acid stability, with reported resistance to mineral acid degradation that exceeds that of erythromycin A, serving as the essential protected form prior to further derivatization [2].

Acid stability Macrolide degradation Oral bioavailability

Antibacterial Activity Retention: Erythromycin 9-Oxime and Its Derivatives vs. Erythromycin A

A series of erythromycin‑A 9‑oxime ester and ether derivatives were evaluated for in vitro antibacterial activity and found to be 'as active as erythromycin‑A' against standard Gram‑positive and Gram‑negative panels [1]. In a related study, erythromycin A oxime 11,12‑carbonate (5a) and its oxime ethers (5b–5p) showed good in vitro activity; select derivatives were more active than erythromycin A 11,12‑carbonate (2) against permeable Gram‑negative organisms [2]. The unmodified 9‑oxime retains antibacterial potency comparable to the parent, confirming that oxime formation does not intrinsically compromise target binding to the 50S ribosomal subunit, a key requirement for any impurity or metabolite reference standard used in bioanalytical assays .

Antibacterial activity MIC Macrolide SAR

Isomeric Identity: (E)-Oxime as the Accessible Form vs. (Z)-Oxime as a Previously Unobtainable Isomer

Erythromycin A oxime exists as two geometric isomers, (9E) and (9Z). Historically, only the (E)‑isomer was synthetically accessible, with the (Z)‑isomer described as 'unobtainable until now' in foundational patent literature [1]. The (E)‑oxime (CAS 13127-18-9) is the commercially available form and serves as the standard intermediate for 6‑O‑methylation to clarithromycin and O‑alkylation to roxithromycin [2]. The (Z)‑oxime can be generated from the (E)‑oxime by strong‑base‑induced isomerization and is specifically required for stereospecific Beckmann rearrangement to the 8a‑aza‑8a‑homoerythromycin scaffold [3][4]. The 8a‑methyl derivative produced from the (Z)‑oxime has been reported to be 'equally active with its positional isomer azithromycin' in vitro, underscoring the distinct synthetic value of each isomer [4].

E/Z isomerism Oxime configuration Beckmann rearrangement

Dual Role as Drug Metabolite and Compendial Impurity Reference Standard

Erythromycin A oxime (both E and Z isomers) is the major human metabolite of roxithromycin, formed by hydrolysis of the oxime ether side chain [1]. This metabolic relationship has led to its formal designation as Roxithromycin Impurity C (USP) and Clarithromycin EP Impurity J, making it a required reference standard for pharmaceutical quality control per ICH Q3A guidelines [2]. Unlike alternative intermediates such as erythromycin‑9‑oxime N‑oxide or erythromycin hydrazone—which lack this metabolic and compendial standing—erythromycin 9‑oxime uniquely serves both as a synthetic intermediate for active pharmaceutical ingredient (API) production and as a certified impurity standard for finished drug product release testing .

Drug metabolite Impurity reference standard Roxithromycin Clarithromycin

Erythromycin 9-Oxime: Evidence‑Backed Research and Industrial Application Scenarios


Gastro‑Resistant Macrolide Intermediate for Second‑Generation API Manufacturing

Procure erythromycin 9‑oxime as the protected C‑9 intermediate for the synthesis of clarithromycin, roxithromycin, and azithromycin under acidic process conditions. The oxime moiety prevents irreversible spiroketal formation that otherwise destroys the erythromycin scaffold at pH <4, enabling high‑yield (>97.6%) downstream transformations [1][2]. This scenario applies to pharmaceutical chemical production facilities scaling clarithromycin or azithromycin synthesis where acid‑tolerant intermediates are mandatory.

Certified Impurity Reference Standard for Finished Macrolide Drug Product QC

Use erythromycin 9‑oxime (CAS 13127-18-9) as Roxithromycin Impurity C (USP) and Clarithromycin EP Impurity J for HPLC purity testing, forced degradation studies, and stability‑indicating method validation [3]. The compound's dual identity as a human metabolite of roxithromycin and a process intermediate of azithromycin ensures relevance across multiple macrolide drug substances, making it a cost‑effective, multi‑purpose reference standard for analytical QC laboratories.

Isomer‑Controlled Starting Material for Beckmann Rearrangement to Novel Azalides

For discovery chemistry programs targeting novel 8a‑aza‑8a‑homoerythromycin ketolides, procure the (E)‑oxime (standard commercial form) and perform in‑house base‑catalyzed isomerization to the (Z)‑oxime, followed by stereospecific Beckmann rearrangement [4][5]. The (E)‑to‑(Z) isomerization and subsequent rearrangement produces a scaffold that is 'equally active with its positional isomer azithromycin' and opens chemical space inaccessible from the (E)‑oxime alone.

Antibacterial SAR Probe with Retained Ribosomal Binding

In medicinal chemistry programs investigating macrolide structure‑activity relationships, erythromycin 9‑oxime serves as a starting scaffold that retains 50S ribosomal subunit binding comparable to erythromycin A, as demonstrated by MIC assays showing activity 'at par' with the parent antibiotic [6]. This makes it a reliable baseline scaffold for introducing additional modifications (O‑alkylation, esterification, carbonate formation) without prior loss of antibacterial phenotype.

Quote Request

Request a Quote for Erythromycin, 9-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.